molecular formula C8H10BrClN2 B13046977 1-(4-Bromo-3-chlorophenyl)ethane-1,2-diamine

1-(4-Bromo-3-chlorophenyl)ethane-1,2-diamine

Katalognummer: B13046977
Molekulargewicht: 249.53 g/mol
InChI-Schlüssel: JMQOJURZEHNPKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Bromo-3-chlorophenyl)ethane-1,2-diamine is an organic compound with the molecular formula C8H10BrClN2 It is a derivative of ethane-1,2-diamine, where the ethane backbone is substituted with a 4-bromo-3-chlorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-chlorophenyl)ethane-1,2-diamine typically involves the reaction of 4-bromo-3-chlorobenzaldehyde with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, industrial production may incorporate advanced purification techniques, such as recrystallization and distillation, to ensure the high quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Bromo-3-chlorophenyl)ethane-1,2-diamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or amides, while reduction can produce amines or alcohols. Substitution reactions can result in the replacement of the bromo or chloro groups with other functional groups .

Wissenschaftliche Forschungsanwendungen

1-(4-Bromo-3-chlorophenyl)ethane-1,2-diamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(4-Bromo-3-chlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to modulate cellular signaling processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(4-Bromo-3-chlorophenyl)ethan-1-one: A related compound with a ketone group instead of the diamine group.

    1-(4-Bromo-3-chlorophenyl)ethane-1-amine: A similar compound with a single amine group.

    1-(4-Bromo-3-chlorophenyl)ethane-1,2-diol: A compound with hydroxyl groups instead of amine groups.

Uniqueness

1-(4-Bromo-3-chlorophenyl)ethane-1,2-diamine is unique due to its specific substitution pattern and the presence of two amine groups. This structural feature allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Eigenschaften

Molekularformel

C8H10BrClN2

Molekulargewicht

249.53 g/mol

IUPAC-Name

1-(4-bromo-3-chlorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H10BrClN2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8H,4,11-12H2

InChI-Schlüssel

JMQOJURZEHNPKB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C(CN)N)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.